molecular formula C10H10Br2O3 B7901708 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone

Cat. No.: B7901708
M. Wt: 337.99 g/mol
InChI Key: YXFSZNFZTYAEAZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and two methoxy groups attached to the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2,4-dimethoxyphenyl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Electrophilic substitution: The bromine atoms in the compound make it susceptible to electrophilic substitution reactions.

    Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanones, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. These reactions can affect the activity of enzymes and proteins, thereby influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is unique due to the specific positions of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and scientific research .

Properties

IUPAC Name

2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-14-9-4-10(15-2)7(12)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFSZNFZTYAEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CBr)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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